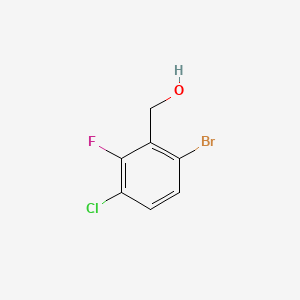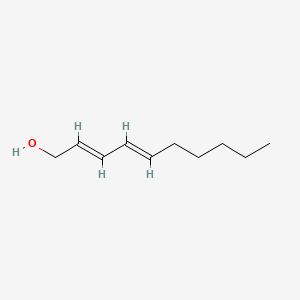
4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene
Vue d'ensemble
Description
4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. This compound is known for its strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, making it highly valuable in various scientific applications .
Mécanisme D'action
Target of Action
The primary target of 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY, is the lipid bilayer of cells . It is used as a synthetic precursor to a wide variety of fluorescent phospholipids .
Mode of Action
BODIPY interacts with its targets by integrating into the lipid bilayer of cells . The combination of a charged sulfonate group with a hydrophobic tail and the non-polar BODIPY-core enables firm positioning of BODIPY into the lipid bilayer .
Biochemical Pathways
BODIPY is used as a synthetic precursor to a wide variety of fluorescent phospholipids . It has been used in studies of biological and model membrane systems . It can be used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide .
Pharmacokinetics
It is known that bodipy dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments . This suggests that they may have good bioavailability.
Result of Action
The molecular and cellular effects of BODIPY’s action include its ability to be used to selectively label the human β2-adrenoceptor in single living cells . It can also be used to image cellular lipid droplets and adipocytes .
Action Environment
BODIPY dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments . They are recommended to be stored in a freezer (-5°C to -30°C) and protected from light . They are also known to be light sensitive .
Analyse Biochimique
Biochemical Properties
4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene is known to interact with various biomolecules, particularly lipids . It can be used to create green-fluorescent bioconjugates following carbodiimide-activation of the carboxylic acid on the dye and reaction with amines . This property allows it to be used as a synthetic precursor to a wide variety of fluorescent phospholipids .
Cellular Effects
The cellular effects of this compound are primarily due to its ability to label and track lipids within cells . It can be used to image cellular lipid droplets and adipocytes . Unlike other fluorophores, BODIPY dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into biomolecules through covalent bonding . Once incorporated, it can be used to track the movement and distribution of these biomolecules within cells .
Metabolic Pathways
Given its use as a lipid tracer, it may be involved in lipid metabolism pathways .
Transport and Distribution
This compound can be transported and distributed within cells and tissues via its incorporation into lipids . It can be used to track the movement and distribution of lipids within cells .
Subcellular Localization
The subcellular localization of this compound is likely to depend on the specific biomolecules it is incorporated into. For example, when incorporated into lipids, it may be localized to lipid droplets within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron complex. The general steps include:
Condensation: Pyrrole derivatives are condensed with boron trifluoride etherate in the presence of a base such as triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired fluorescent dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often modifying the functional groups attached to the core structure.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Electrophilic Substitution: Reagents like halogens and sulfonyl chlorides are used under controlled conditions to prevent overreaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with altered fluorescence properties, useful in various applications .
Applications De Recherche Scientifique
4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in imaging techniques to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and as a component in photodynamic therapy for cancer treatment.
Industry: Applied in the development of sensors and materials with specific fluorescence properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid
- 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-hexadecanoic acid
- 4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene
Uniqueness
4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene is unique due to its specific absorption and emission properties, which are highly tunable. This makes it particularly useful in applications requiring precise control of fluorescence characteristics. Its stability and compatibility with various environments further enhance its versatility compared to other similar compounds .
Propriétés
IUPAC Name |
2,2-difluoro-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BF2N2/c1-8-6-9(2)16-11(8)7-10-4-3-5-15(10)12(16,13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHALWZKFOHBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65595-30-4, 154793-49-4 | |
| Record name | 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-3-indacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)
![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)



![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)
![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)



